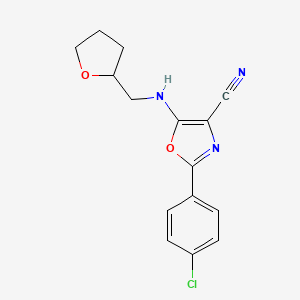

2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Environmental Impact and Degradation

Research into chlorophenyl compounds, including those similar to 2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile, has primarily focused on their environmental impact, particularly in aquatic environments. Studies have highlighted the moderate toxicity of chlorophenols to mammalian and aquatic life, noting significant toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, with some chlorophenols demonstrating moderate to high persistence under certain conditions. However, the presence of adapted microflora capable of biodegrading these compounds can reduce their persistence. Bioaccumulation of chlorophenols is generally expected to be low, but their strong organoleptic effects are notable (Krijgsheld & Gen, 1986).

Toxicology and Mutagenicity

Further research has delved into the toxicological and mutagenic effects of chlorophenyl herbicides like 2,4-D, which share structural similarities with 2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile. The global trends in the study of these compounds have been mapped out, highlighting the rapid advancements in understanding their toxicology and mutagenicity. This research underscores the need for continuous monitoring and evaluation of the environmental and health impacts of these chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).

Sorption to Environmental Media

The sorption behavior of phenoxy herbicides, including those related to 2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile, has been extensively studied. These investigations have compiled a significant database of soil-water distribution coefficients, which are crucial for understanding the environmental mobility and fate of these compounds. The research suggests that organic matter and iron oxides in the soil are critical sorbents for phenoxy herbicides, indicating the importance of these components in mitigating the environmental impact of such compounds (Werner, Garratt, & Pigott, 2012).

Degradation and Remediation Techniques

Studies have also focused on the degradation of chlorophenols using zero valent iron and iron-based bimetallic systems. These systems have shown potential in efficiently dechlorinating chlorophenols, suggesting a viable method for the remediation of contaminated environments. The research covers the mechanisms of removal, including dechlorination, sorption, and co-precipitation, and discusses the role of iron oxides formed on the surface of zero valent iron in the degradation process. This highlights the potential for innovative remediation technologies to address the environmental challenges posed by chlorophenols and similar compounds (Gunawardana, Singhal, & Swedlund, 2011).

properties

Product Name |

2-(4-Chlorophenyl)-5-(2-oxolanylmethylamino)-4-oxazolecarbonitrile |

|---|---|

Molecular Formula |

C15H14ClN3O2 |

Molecular Weight |

303.74 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C15H14ClN3O2/c16-11-5-3-10(4-6-11)14-19-13(8-17)15(21-14)18-9-12-2-1-7-20-12/h3-6,12,18H,1-2,7,9H2 |

InChI Key |

CTAHOIKHXVKLQS-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |

Canonical SMILES |

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |

solubility |

2.5 [ug/mL] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

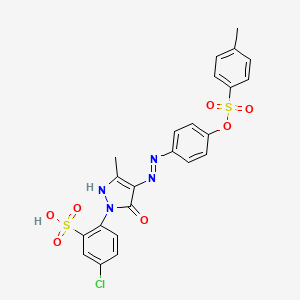

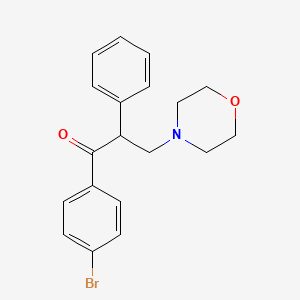

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)

![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)

![1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B1226454.png)

![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-oxo-1-[(phenylmethyl)amino]propan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226457.png)

![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)

![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)

![2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1226464.png)

![6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1226466.png)

![4-[1-Ethyl-2-(4-methylphenyl)butyl]phenol](/img/structure/B1226469.png)